Ethambutol Hydrochloride

Description

TB can be an opportunistic infection (OI) of HIV.

This compound is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of this compound is unknown, this compound inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.

See also: Ethambutol (has active moiety).

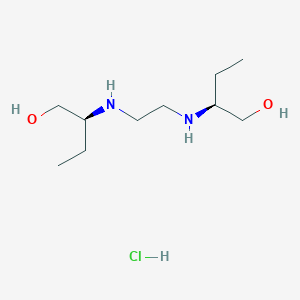

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045345 | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-11-7, 22196-75-4 | |

| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Ethambutol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethambutol Hydrochloride's Assault on the Cell Wall of Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol hydrochloride (EMB) is a cornerstone of first-line tuberculosis therapy, exerting its bacteriostatic effect by targeting the intricate and essential cell wall of Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanism of action of ethambutol, focusing on its primary targets, the arabinosyltransferases. We delve into the biochemical consequences of this inhibition, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.

Introduction: The Mycobacterial Cell Wall - A formidable fortress

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] It is a multi-layered macromolecular assembly, with a core composed of a mycolyl-arabinogalactan-peptidogalactan (mAGP) complex.[1][2] This intricate structure provides a robust permeability barrier.[3][4] Two key polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), are central to the integrity of this cell wall. AG is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the structural backbone of the cell wall.[2][3] LAM is a large, glycophosphatidylinositol-anchored lipoglycan that plays a crucial role in host-pathogen interactions.[5][6] The biosynthesis of both AG and LAM is a complex process involving a series of enzymatic steps, making it an attractive target for antimicrobial agents.

The Primary Target: Arabinosyltransferases of the embCAB Operon

The primary mechanism of action of ethambutol is the inhibition of arabinosyltransferases, enzymes essential for the biosynthesis of the arabinan domains of both AG and LAM.[5][7][8] These enzymes are encoded by the embCAB operon in M. tuberculosis.[9] The operon consists of three genes: embC, embA, and embB.

-

EmbA and EmbB: These two proteins are arabinosyltransferases primarily involved in the polymerization of the arabinan domain of arabinogalactan.[6][10]

-

EmbC: This arabinosyltransferase is essential for the synthesis of the arabinan core of lipoarabinomannan.[5][6][10][11][12]

Ethambutol specifically inhibits these enzymes, thereby disrupting the transfer of arabinose residues into the growing AG and LAM molecules.[5][7][13] This leads to a cascade of downstream effects that compromise the structural integrity of the mycobacterial cell wall.

Biochemical Consequences of Arabinosyltransferase Inhibition

The inhibition of EmbA, EmbB, and EmbC by ethambutol has profound consequences for the M. tuberculosis cell wall architecture and viability:

-

Disruption of Arabinogalactan Synthesis: By inhibiting EmbA and EmbB, ethambutol halts the elongation of the arabinan chains of AG.[13] This prevents the subsequent attachment of mycolic acids, which are crucial for the formation of the outer mycolipid layer. The disruption of the mAGP complex leads to a significant increase in the permeability of the cell wall.[7][13]

-

Impairment of Lipoarabinomannan Synthesis: The inhibition of EmbC by ethambutol leads to the production of truncated LAM molecules with smaller arabinan domains.[6][10][11][12] This alteration in LAM structure can interfere with the bacterium's ability to modulate the host immune response.

-

Bacteriostatic Effect: The overall disruption of cell wall biosynthesis arrests the growth and multiplication of M. tuberculosis, leading to the bacteriostatic effect of the drug.[5][7]

The following diagram illustrates the signaling pathway of ethambutol's action:

Quantitative Data: Ethambutol Efficacy

The susceptibility of M. tuberculosis to ethambutol is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth. MIC values can vary between susceptible and resistant strains.

| Strain Type | MIC Range (µg/mL) | Testing Method |

| Susceptible | 0.5 - 2.5 | Resazurin Microtiter Assay (REMA) |

| Resistant | >2.5 - 10.0 or higher | Resazurin Microtiter Assay (REMA) |

| Susceptible | 5.0 | Agar Proportion Method (7H10/7H11 agar) |

| Resistant | >5.0 | Agar Proportion Method (7H10/7H11 agar) |

| Susceptible | 2.5 | Radiometric Method (BACTEC) |

| Resistant | >2.5 | Radiometric Method (BACTEC) |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Elucidating the mechanism of action of ethambutol has relied on a variety of key experimental techniques. Below are detailed methodologies for some of these critical assays.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of ethambutol against M. tuberculosis is the Resazurin Microtiter Assay (REMA).

Experimental Workflow for REMA:

Protocol for Resazurin Microtiter Assay (REMA): [3]

-

Preparation of Inoculum:

-

Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0.

-

Dilute the standardized suspension 1:20 in fresh 7H9 broth.

-

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 100 µL of 7H9 broth. Concentrations typically range from 0.125 to 64 µg/mL.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control.

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Final Reading:

-

After 7 days of incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.

-

Re-incubate the plate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of ethambutol that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

-

In Vitro Arabinosyltransferase Inhibition Assay

This assay directly measures the inhibitory effect of ethambutol on the activity of arabinosyltransferases.

Protocol for Arabinosyltransferase Assay: [4]

-

Preparation of Mycobacterial Membranes:

-

Grow M. smegmatis or M. tuberculosis to mid-log phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM β-mercaptoethanol, 10 mM MgCl₂) and disrupt the cells by sonication or French press.

-

Centrifuge the lysate at a low speed to remove unbroken cells and cell debris.

-

Collect the supernatant and ultracentrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Assay Reaction:

-

The reaction mixture (typically 50-100 µL) contains:

-

Mycobacterial membrane preparation (source of arabinosyltransferases)

-

A radiolabeled arabinose donor, such as decaprenyl-phosphoryl-β-D-[¹⁴C]arabinofuranose (DPA)

-

An arabinose acceptor substrate (e.g., a synthetic diarabinoside)

-

Varying concentrations of this compound.

-

Reaction buffer (e.g., 50 mM MOPS, pH 8.0, 10 mM MgCl₂, 1 mM ATP).

-

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding a solvent such as chloroform/methanol (2:1, v/v).

-

-

Analysis of Products:

-

Extract the lipid-soluble products (containing the incorporated [¹⁴C]-arabinose) from the aqueous phase.

-

Analyze the extracted products by thin-layer chromatography (TLC) on silica gel plates.

-

Visualize the radiolabeled products by autoradiography.

-

Quantify the amount of incorporated radioactivity to determine the extent of inhibition by ethambutol.

-

Analysis of Mycobacterial Cell Wall Composition

To assess the impact of ethambutol on the cell wall, the composition of arabinogalactan and lipoarabinomannan can be analyzed after drug treatment.

Protocol for LAM Analysis by SDS-PAGE and Western Blotting: [7]

-

Treatment and Extraction:

-

Culture M. tuberculosis in the presence and absence of sub-inhibitory concentrations of ethambutol.

-

Harvest the cells and extract the lipoglycans (including LAM) using a method such as hot phenol-water extraction.

-

-

SDS-PAGE:

-

Separate the extracted lipoglycans on a 10-15% polyacrylamide gel using SDS-PAGE. The molecular weight of LAM will be altered in ethambutol-treated samples due to its truncation.

-

Include a molecular weight marker for reference.

-

-

Western Blotting:

-

Transfer the separated lipoglycans from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for LAM (e.g., monoclonal antibody CS-35).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the bands using a chemiluminescent substrate for HRP and visualize the results on X-ray film or with a digital imager. A shift in the band size for LAM from ethambutol-treated samples will be observed.

-

Conclusion

This compound remains a critical component of anti-tuberculosis therapy due to its specific and potent inhibition of arabinosyltransferases, key enzymes in the biosynthesis of the mycobacterial cell wall. By disrupting the formation of arabinogalactan and lipoarabinomannan, ethambutol compromises the structural integrity of the cell wall, leading to a bacteriostatic effect. The detailed understanding of its mechanism of action, supported by the experimental methodologies outlined in this guide, is crucial for the ongoing efforts to develop novel anti-tuberculosis agents and to combat the emergence of drug resistance. This in-depth technical guide serves as a valuable resource for the scientific community dedicated to eradicating tuberculosis.

References

- 1. A bioanalytical method to determine the cell wall composition of Mycobacterium tuberculosis grown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Cell signaling pathways step-by-step [mindthegraph.com]

- 4. researchgate.net [researchgate.net]

- 5. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. academic.oup.com [academic.oup.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neobiotechnologies.com [neobiotechnologies.com]

- 12. sketchviz.com [sketchviz.com]

- 13. Detailed Structural and Quantitative Analysis Reveals the Spatial Organization of the Cell Walls of in Vivo Grown Mycobacterium leprae and in Vitro Grown Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone first-line bacteriostatic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall. This disruption of arabinogalactan synthesis leads to increased permeability of the cell wall, rendering the bacterium more susceptible to other drugs.[1] Ethambutol possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-form.[2] The antitubercular activity of ethambutol is highly stereospecific, with the (S,S)-enantiomer being the most potent. This technical guide provides an in-depth analysis of the stereospecificity of ethambutol enantiomers, their quantitative antitubercular activity, and detailed experimental protocols for their evaluation.

Data Presentation: Antitubercular Activity of Ethambutol Stereoisomers

The in vitro antitubercular activity of ethambutol stereoisomers against Mycobacterium tuberculosis H37Rv is summarized below. The data clearly demonstrates the superior potency of the (S,S)-enantiomer.

| Stereoisomer | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) | Relative Potency vs. (S,S)-enantiomer |

| (S,S)-Ethambutol | 0.5 - 2.0[3] | 1x |

| (R,R)-Ethambutol | Significantly higher than (S,S)-enantiomer (reported to be 500x less potent)[2] | ~1/500x |

| meso-Ethambutol | Significantly higher than (S,S)-enantiomer (reported to be 12x less potent)[2] | ~1/12x |

Mechanism of Action: Inhibition of Arabinosyl Transferases

The primary target of ethambutol is the family of arabinosyl transferases (Emb), specifically EmbA, EmbB, and EmbC, which are integral membrane proteins involved in the polymerization of D-arabinofuranose into the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[4][5] The (S,S)-enantiomer of ethambutol is a potent inhibitor of these enzymes.[6] Inhibition of arabinosyl transferases disrupts the synthesis of the mycobacterial cell wall, leading to a bacteriostatic effect.

dot

Caption: Mechanism of (S,S)-Ethambutol Action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of ethambutol enantiomers against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Sterile 96-well microtiter plates.

-

(S,S)-Ethambutol, (R,R)-Ethambutol, and meso-Ethambutol stock solutions.

-

Mycobacterium tuberculosis H37Rv culture.

-

Incubator at 37°C.

-

Microplate reader.

-

Resazurin solution (0.02% w/v).

Procedure:

-

Prepare serial twofold dilutions of each ethambutol stereoisomer in Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.[7][8]

dot

Caption: Workflow for MIC Determination.

Arabinosyl Transferase Inhibition Assay (Cell-Free)

This protocol describes a cell-free assay to measure the inhibition of mycobacterial arabinosyl transferases by ethambutol enantiomers using a radiolabeled substrate.

Materials:

-

Enzymatically active membrane and cell envelope (P60) fractions from M. smegmatis or M. tuberculosis.[9]

-

[14C]-labeled phosphoribosyl pyrophosphate (p[14C]Rpp) as the arabinose donor precursor.[9]

-

Synthetic mannoside or arabinoside acceptors (e.g., octyl-β-D-arabinofuranoside).[10]

-

ATP.

-

Reaction buffer: 50 mM MOPS (pH 8.0), 5 mM β-mercaptoethanol, 10 mM MgCl2.[9]

-

Ethambutol stereoisomer solutions of varying concentrations.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254).

-

Scintillation counter or autoradiography equipment.

Procedure:

-

Enzyme Preparation: Prepare enzymatically active membrane and P60 fractions from mycobacterial cultures as previously described.[9]

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, p[14C]Rpp, the synthetic acceptor, and the mycobacterial membrane and P60 fractions.

-

Inhibition: Add varying concentrations of the ethambutol stereoisomer to be tested to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reaction mixtures at 37°C for 2-4 hours to allow for the enzymatic transfer of [14C]-arabinose to the acceptor.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of 1-butanol. Vortex and centrifuge to separate the phases. Collect the upper butanol phase containing the radiolabeled product. Repeat the extraction twice.[9]

-

TLC Analysis: Spot the pooled butanol extracts onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

-

Detection and Quantification: Visualize the radiolabeled product by autoradiography or by scraping the corresponding silica spots and measuring radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of each ethambutol stereoisomer that causes 50% inhibition of arabinosyl transferase activity (IC50).

dot

Caption: Arabinosyl Transferase Inhibition Assay Workflow.

Conclusion

The stereospecificity of ethambutol is a critical determinant of its antitubercular activity. The (S,S)-enantiomer is markedly more potent than the (R,R) and meso forms due to its specific interaction with and inhibition of the mycobacterial arabinosyl transferases EmbA, EmbB, and EmbC. This technical guide provides the quantitative data and detailed experimental methodologies necessary for researchers and drug development professionals to further investigate the structure-activity relationships of ethambutol and its analogs, with the ultimate goal of developing more effective and less toxic antitubercular agents.

References

- 1. Ethambutol - Wikipedia [en.wikipedia.org]

- 2. Ethambutol – Chiralpedia [chiralpedia.com]

- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a novel mycobacterial arabinosyltransferase activity which adds an arabinosyl residue to α-D-mannosyl residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Ethambutol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel derivatives of Ethambutol (EMB) Hydrochloride, a first-line antitubercular agent.[1][2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with improved potency and pharmacokinetic profiles. This document outlines key methodologies, data interpretation, and the underlying mechanisms of action relevant to the development of next-generation ethambutol-based therapies.

Introduction: Rationale for Novel Ethambutol Derivatives

Ethambutol is a bacteriostatic drug that plays a crucial role in the combination therapy for tuberculosis (TB).[1][] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall component, arabinogalactan.[][5][6][7] This disruption leads to increased cell wall permeability and inhibits bacterial replication.[][5][7]

Despite its efficacy, the prolonged treatment regimen for TB often leads to patient non-compliance, fostering the development of drug resistance. Furthermore, ethambutol is associated with side effects, most notably optic neuritis.[5] The development of novel EMB derivatives aims to:

-

Enhance Potency: Achieve lower minimum inhibitory concentrations (MIC) against both susceptible and resistant M. tuberculosis strains.

-

Improve Pharmacokinetics: Increase lipophilicity to potentially improve tissue penetration and serum half-life.[1][3]

-

Reduce Toxicity: Modify the structure to minimize adverse effects.

-

Overcome Resistance: Design molecules that can bypass existing resistance mechanisms.

This guide focuses on the synthesis of unsymmetrical analogues, a promising strategy that has yielded compounds with comparable or improved activity to the parent drug.[1][3]

Synthesis of Novel Ethambutol Derivatives

The synthesis of novel ethambutol derivatives often involves modifying the core ethylenediamine scaffold or the side-chain amino alcohols. A representative synthetic workflow for creating unsymmetrical analogues is outlined below.[1]

Caption: General workflow for the synthesis of novel unsymmetrical ethambutol analogues.

Experimental Protocol: Synthesis of a Representative Derivative (EMB-D1)

This protocol describes a multi-step synthesis adapted from established methodologies for creating unsymmetrical ethambutol analogues.[1]

-

Protection: To a solution of (S)-2-amino-1-butanol (1.0 eq) and imidazole (2.5 eq) in dichloromethane (DCM), tert-butyldiphenylsilyl chloride (TBDPSiCl) (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 16 hours.

-

N-Acylation: The silyl-protected intermediate is dissolved in DCM. Diisopropylethylamine (DIPEA) (3.0 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq). The mixture is stirred for 16 hours at room temperature to yield the α-halo amide.

-

Substitution: The α-halo amide (1.0 eq) is dissolved in dimethylformamide (DMF). A selected novel amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol) (1.5 eq) and DIPEA (3.0 eq) are added. The mixture is heated to 70°C for 14 hours.

-

Reduction and Deprotection: The resulting amide is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminium hydride (LiAlH₄) (5.0 eq) in THF at 0°C. The mixture is then refluxed for 16 hours.

-

Purification & Salt Formation: After quenching the reaction, the crude product is purified via column chromatography. The purified free base is dissolved in methanol, and a 1.25 M solution of hydrogen chloride in methanol is added. The solvent is evaporated to yield the final hydrochloride salt, EMB-D1.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and confirms structural changes compared to the parent compound.[8]

-

Melting Point (m.p.): Determines the purity and physical properties of the crystalline solid.[9]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound.

Data Summary: Physicochemical Properties

The following table summarizes hypothetical data for a series of novel derivatives compared to the parent ethambutol hydrochloride.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |

| EMB-HCl | C₁₀H₂₆Cl₂N₂O₂ | - | 199-204[9][10] | >99.0 |

| EMB-D1 | C₁₃H₃₂Cl₂N₂O₂ | 38 | 210-212 | 99.2 |

| EMB-D2 | C₁₅H₂₈Cl₂N₂O₂ | 41 | 195-197 | 99.5 |

| EMB-D3 | C₁₆H₃₀Cl₂N₂O₂ | 35 | 205-207 | 98.9 |

Biological Evaluation: Antimycobacterial Activity

The primary goal is to assess the in vitro activity of the novel derivatives against M. tuberculosis.

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution or bioluminescence-based assay.[11][12]

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[12]

-

Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Inoculation & Incubation: The standardized bacterial suspension is added to each well. The plates are incubated at 37°C.

-

Activity Measurement: After a defined incubation period (e.g., 72 hours), bacterial growth is assessed. For bioluminescent strains, light output is measured.[12] For other assays, a growth indicator like resazurin may be added.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth or shows a significant reduction in the measured signal (e.g., ≥90% inhibition).

Data Summary: In Vitro Antimycobacterial Activity

| Compound | MIC₉₀ vs. M. tuberculosis H37Rv (µg/mL) | Selectivity Index (SI) |

| EMB-HCl | 0.8[1] | >10 |

| EMB-D1 | 0.4 | >25 |

| EMB-D2 | 1.6 | >10 |

| EMB-D3 | 0.8 | >15 |

Note: Selectivity Index (SI) is calculated as Cytotoxicity (IC₅₀ in a mammalian cell line) / MIC. A higher SI value is desirable.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Ethambutol and its derivatives target the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the bacterium's survival.[7]

Caption: Ethambutol inhibits arabinosyl transferases (EmbB, EmbC), disrupting cell wall synthesis.

The mechanism involves the specific inhibition of the arabinosyltransferase enzymes EmbA, EmbB, and EmbC.[6][14] These membrane-embedded enzymes are responsible for the polymerization of arabinose into arabinogalactan and lipoarabinomannan, which are critical components of the cell wall.[6][7][14] By binding to EmbB and EmbC, ethambutol blocks the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the cell wall's integrity and making the bacterium susceptible to other drugs and environmental stresses.[][6][14] Novel derivatives are hypothesized to interact with these same targets, potentially with higher affinity or the ability to overcome resistance-conferring mutations near the binding site.[6]

Conclusion and Future Directions

The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the development of novel this compound derivatives. The data from representative compounds indicate that modification of the ethambutol scaffold can lead to derivatives with enhanced antimycobacterial potency. Future research should focus on:

-

Expanding the library of derivatives to further explore structure-activity relationships (SAR).

-

Conducting in-depth pharmacokinetic and toxicology studies on the most promising lead compounds.

-

Evaluating efficacy in in vivo models of tuberculosis infection.

-

Investigating activity against clinically isolated multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.

By systematically applying these principles, the scientific community can advance the development of more effective and safer treatments to combat the global threat of tuberculosis.

References

- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and evaluation of novel ethambutol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethambutol - Wikipedia [en.wikipedia.org]

- 6. jwatch.org [jwatch.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN108218724B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. A novel assay of antimycobacterial activity and phagocytosis by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. go.drugbank.com [go.drugbank.com]

Pharmacokinetics and Metabolism of Ethambutol Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ethambutol hydrochloride in key preclinical models: rats, mice, rabbits, and non-human primates (cynomolgus monkeys). The information presented is intended to support researchers and drug development professionals in designing and interpreting preclinical studies involving this important antitubercular agent.

Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters of ethambutol in various preclinical species. It is important to note that significant variability can exist due to differences in study design, analytical methods, and animal strains.

Table 1: Pharmacokinetics of this compound in Rats (Sprague-Dawley)

| Administration Route | Dose (mg/kg) | Tissue/Matrix | Cmax | Tmax (h) | t½ (h) | Vz/F (L/kg) | Reference |

| Intragastric | 90 | Lung Tissue | 39,890 ng/mL | 2.25 | 3.43 | 3.07 | [1] |

Table 2: Pharmacokinetics of this compound in Mice (BALB/c)

| Administration Route | Dose (mg/kg) | Tissue/Matrix | Apparent Clearance (CL/F) (mL·h⁻¹·kg⁻¹) | Apparent Volume of Distribution (V/F) (mL·kg⁻¹) | Apparent Volume of Distribution of Peripheral Compartment (V₂/F) (mL·kg⁻¹) | Reference |

| Oral | 50, 100, 200 | Plasma | 3,400 | 1,500 | 4,690 | [2] |

Note: Cmax, Tmax, and AUC data for mice were not explicitly available in the reviewed literature.

Table 3: Pharmacokinetics of this compound in Rabbits

Quantitative pharmacokinetic data (Cmax, Tmax, AUC, t½) for ethambutol in rabbits following oral or intravenous administration were not available in the public domain literature reviewed for this guide.

Table 4: Pharmacokinetics of this compound in Cynomolgus Monkeys

Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for ethambutol in cynomolgus monkeys were not detailed in the reviewed pilot studies. These studies confirmed the feasibility of conducting such pharmacokinetic assessments.[3]

Metabolism of Ethambutol

The primary metabolic pathway of ethambutol is conserved across species and involves a two-step oxidation process. The initial and rate-limiting step is the oxidation of one of the alcohol groups to an aldehyde intermediate, catalyzed by alcohol dehydrogenase.[4] This aldehyde is then further oxidized to the corresponding dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid.[5] While this general pathway is understood, detailed comparative studies on the enzyme kinetics and potential for species-specific minor metabolites are limited.

Figure 1: Metabolic Pathway of Ethambutol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of preclinical pharmacokinetic studies. Below are representative protocols for key experiments.

Pharmacokinetic Study in Rats

This protocol is based on a study investigating ethambutol concentrations in lung tissue.[1]

Animals:

-

Species: Sprague-Dawley rats

-

Number: 160 (equal mix of male and female)

-

Weight: 180 ± 20g

-

Housing: Air-conditioned room (23-26°C), relative humidity of 40-60%, with free access to food and water. Animals were fasted overnight before the experiment.

Dosing:

-

Drug: this compound

-

Dose: 90 mg/kg

-

Route: Intragastric administration (i.g.)

Sample Collection:

-

Time points: 0 (pre-dose), 0.25, 0.33, 0.5, 0.67, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 8.0, 9.0, 12.0, 16.0, and 24.0 hours post-dose.

-

Procedure: Rats were euthanized at each time point. Lung tissues were collected, homogenized in PBS (1:5 w:v), and centrifuged at 12,000 rpm for 10 minutes. The supernatants were collected and stored at -80°C.

Analytical Method:

-

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation: Lung homogenate supernatant was precipitated with 15% trichloroacetic acid, diluted with 20% acetonitrile containing 0.1% formic acid and 2% heptafluorobutyric acid.

-

Quantification: A validated UPLC-MS/MS method with a linear range of 10 to 5000 ng/mL was used.

References

- 1. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Ethambutol under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Solid-State Properties of Ethambutol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and solid-state properties of ethambutol hydrochloride, a crucial antituberculosis medication. The therapeutically active stereoisomer, (+)-(S,S)-ethambutol dihydrochloride, is known to exist in multiple crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including stability, solubility, and bioavailability. A thorough understanding of these solid-state characteristics is paramount for drug development, formulation, and quality control.

Crystal Structure of (S,S)-Ethambutol Dihydrochloride Polymorphs

(S,S)-Ethambutol dihydrochloride is known to exhibit polymorphism, with at least four distinct crystalline forms identified. Of these, Form I and Form II are the most well-characterized and are enantiotropically related, meaning one form can reversibly transform into the other upon heating or cooling. The crystal structures of both Form I and Form II have been determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for (S,S)-Ethambutol Dihydrochloride Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.835 | 8.921 |

| b (Å) | 10.213 | 10.152 |

| c (Å) | 17.654 | 8.876 |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.89 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1593.4 | 756.2 |

| Z | 4 | 2 |

Note: This data is compiled from publicly available crystallographic information and should be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and detailed structural information.

Solid-State Properties and Characterization

The solid-state properties of this compound are critical for its formulation and stability. The high hygroscopicity of the dihydrochloride salt is a known challenge, which can be influenced by its crystalline form. Various analytical techniques are employed to characterize the solid-state properties of this compound, including thermal analysis and vibrational spectroscopy.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of this compound, including melting points, phase transitions, and decomposition temperatures.

Table 2: Thermal Analysis Data for this compound

| Technique | Observation | Temperature (°C) | Conditions |

| DSC | Exothermic peak | 75.8 | Heating rate: 5 °K/min |

| DSC | Screening | 25 - 250 | Heating rate: 10 °C/min |

| TGA | Single weight loss | 256 - 900 | Heating rate: 20 °C/min |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to obtain detailed information about the molecular vibrations and can effectively differentiate between polymorphic forms due to differences in their crystal lattice and molecular conformations.

Table 3: Spectroscopic Data for this compound

| Technique | Key Spectral Regions/Peaks | Observations |

| FTIR | 4000-650 cm⁻¹ | Differences in the fingerprint region can distinguish polymorphs. |

| Raman | Not specified | Can provide complementary information to FTIR for polymorph discrimination. |

Experimental Protocols

Detailed methodologies are crucial for reproducible solid-state characterization of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Growth: Single crystals of (S,S)-ethambutol dihydrochloride polymorphs are typically grown by slow evaporation of a suitable solvent system.

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

-

Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5-50°.

-

Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns of the known polymorphs.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated DSC instrument is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Instrumentation: A calibrated TGA instrument is used.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: The solid sample is typically placed directly in the path of the laser beam.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

-

Data Collection: The Raman spectrum is collected by measuring the scattered light from the sample.

Visualization of Experimental Workflow

The logical flow for the solid-state characterization of this compound can be visualized as follows:

An In-Depth Technical Guide on Ethambutol Hydrochloride's Inhibition of Arabinosyl Transferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol hydrochloride is a cornerstone bacteriostatic agent in the combination therapy of tuberculosis and other mycobacterial infections. Its primary mechanism of action involves the targeted inhibition of arabinosyl transferases, essential enzymes in the biosynthesis of the unique and complex mycobacterial cell wall. This disruption of cell wall synthesis, specifically of the arabinogalactan and lipoarabinomannan components, compromises the structural integrity of the bacterium, leading to growth inhibition. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory effects, and the experimental methodologies used to elucidate the impact of ethambutol on its target enzymes and the subsequent effects on mycobacterial cell wall composition.

Introduction

The mycobacterial cell wall is a complex and robust structure, critical for the survival and pathogenicity of species such as Mycobacterium tuberculosis. A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Arabinogalactan, a branched polysaccharide, serves as a crucial link between the peptidoglycan layer and the outer mycolic acid layer. Lipoarabinomannan (LAM) is another vital lipoglycan anchored in the cell membrane, playing a role in host-pathogen interactions. The biosynthesis of both arabinogalactan and LAM is dependent on a family of enzymes known as arabinosyl transferases. This compound exerts its antimicrobial effect by specifically targeting these enzymes.

Mechanism of Action: Inhibition of Arabinosyl Transferases

Ethambutol's primary molecular targets are the membrane-embedded arabinosyl transferases encoded by the emb gene cluster, which includes embA, embB, and embC. These enzymes are responsible for the polymerization of arabinose into the arabinan domains of both arabinogalactan and LAM.

-

EmbA and EmbB: These two enzymes are primarily involved in the synthesis of the arabinogalactan component of the mAGP complex. They work in concert to catalyze the transfer of arabinofuranosyl residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chains.

-

EmbC: This arabinosyl transferase is mainly responsible for the synthesis of the arabinan core of LAM.

By inhibiting these enzymes, ethambutol effectively halts the elongation of the arabinan chains. This disruption has two major consequences:

-

Impaired Arabinogalactan Synthesis: The incomplete synthesis of arabinogalactan prevents the attachment of mycolic acids to the peptidoglycan layer. This weakens the cell wall, making it more permeable and susceptible to other drugs.[1]

-

Altered Lipoarabinomannan Structure: Inhibition of EmbC leads to the production of truncated LAM molecules.[2][3][4] This can affect the bacterium's interaction with the host immune system.

The overall effect of ethambutol is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[5]

References

- 1. droracle.ai [droracle.ai]

- 2. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]

The Discovery and Development of Ethambutol: A Technical Guide for Scientists

An In-depth Overview of the Journey from Synthesis to Clinical Application as a Key Antitubercular Agent

Abstract

Ethambutol [(+)-2,2'-(ethylenediimino)di-1-butanol], a cornerstone of modern tuberculosis therapy, represents a significant achievement in the history of synthetic antimicrobial agents. Discovered in 1961 at Lederle Laboratories, its development marked a crucial advancement in the fight against Mycobacterium tuberculosis, particularly in the context of emerging resistance to other treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, structure-activity relationships, and the preclinical and clinical development of ethambutol. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a practical resource for researchers, scientists, and drug development professionals. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this essential antitubercular drug.

Discovery and Historical Context

Ethambutol was discovered in 1961 by scientists at Lederle Laboratories (a division of American Cyanamid) during a systematic screening of synthetic compounds for antitubercular activity.[1][2] Its discovery was part of a broader effort between the 1930s and 1970s to identify new antimicrobial agents to combat tuberculosis.[3][4] Unlike many other antibiotics discovered through the screening of natural products, ethambutol is a product of organic synthesis.[3][4] The introduction of ethambutol into clinical practice in the 1960s provided a valuable new tool, especially as part of combination therapy to prevent the emergence of drug resistance.

A key early finding in the development of ethambutol was the remarkable stereospecificity of its biological activity.[1] The dextrorotatory ((S,S)) enantiomer was found to be significantly more active than the meso and levorotatory ((R,R)) forms, hinting at a specific biological target.[1]

Synthesis and Stereochemistry

Ethambutol possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers ((+)-(S,S) and (-)-(R,R)) and an achiral meso-form. The antitubercular activity resides almost exclusively in the dextrorotatory (+)-(S,S)-enantiomer.

General Synthesis Route

The synthesis of ethambutol typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dichloroethane.

Experimental Protocol: Synthesis of (S,S)-Ethambutol

-

Reaction Setup: (S)-(+)-2-amino-1-butanol is mixed with 1,2-dichloroethane.

-

Reaction Conditions: The mixture is heated, and the reaction proceeds via nucleophilic substitution.

-

Purification: The resulting (S,S)-ethambutol is isolated and purified.

-

Salt Formation: For pharmaceutical use, it is often converted to its dihydrochloride salt by treatment with hydrochloric acid in an alcohol solution to improve its stability and solubility.

Structure-Activity Relationship (SAR)

The specific stereochemistry of ethambutol is critical for its activity. The (+)-(S,S)-enantiomer is the most potent isomer.

| Stereoisomer | Relative Potency |

| (+)-(S,S)-Ethambutol | Active |

| (-)-(R,R)-Ethambutol | Significantly less active |

| meso-Ethambutol | Minimally active |

Table 1: Relative Antitubercular Potency of Ethambutol Stereoisomers. The (+)-(S,S) enantiomer is noted to be significantly more potent than the other isomers.

Further SAR studies have shown that modifications to the ethylenediamine bridge, the nitrogen substituents, or the position of the hydroxyl groups generally lead to a decrease in antimycobacterial activity.

Mechanism of Action

Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[5] It inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[6][7] This enzyme is crucial for the polymerization of D-arabinose into arabinogalactan and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall.[6][7] The inhibition of arabinogalactan synthesis disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[6]

Experimental Protocol: Arabinosyl Transferase Inhibition Assay

-

Enzyme and Substrate Preparation: A cell-free extract containing arabinosyl transferase is prepared from a susceptible strain of Mycobacterium smegmatis or Mycobacterium tuberculosis. The substrate, radiolabeled D-[14C]glucose (which is metabolized to a precursor for arabinose), is prepared.

-

Inhibition Assay: The cell-free extract is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of ethambutol.

-

Analysis: The incorporation of the radiolabel into arabinogalactan is measured. A decrease in radiolabel incorporation in the presence of ethambutol indicates inhibition of arabinosyl transferase activity. The products can be analyzed by techniques such as thin-layer chromatography (TLC).[8][9]

References

- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contractpharma.com [contractpharma.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of synthesis of arabinogalactan by ethambutol in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Chirally Pure (S,S)-Ethambutol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis routes for obtaining chirally pure (S,S)-ethambutol, a crucial first-line antitubercular agent. The therapeutic efficacy of ethambutol is confined to its (S,S)-enantiomer, which is significantly more potent than its other stereoisomers.[1] This document details various synthetic strategies, including asymmetric synthesis from chiral precursors and resolution of racemic mixtures, to produce the desired stereoisomer with high enantiomeric purity.

Stereoselective Synthesis from (R)-butane-1,2-diol

A robust and efficient method for the synthesis of (S,S)-ethambutol utilizes the commercially available chiral building block, (R)-butane-1,2-diol. This multi-step synthesis proceeds with high stereoselectivity, yielding the final product in good overall yield and high enantiomeric purity.[1][2]

Synthetic Pathway

The overall synthetic scheme involves the protection of the primary alcohol, activation of the secondary alcohol, nucleophilic substitution with azide, reduction of the azide to a primary amine, coupling of two molecules of the resulting amine, and a final reduction to yield (S,S)-ethambutol.

Caption: Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol.

Experimental Protocols and Data

The following tables summarize the quantitative data and provide detailed experimental protocols for each step in this synthetic route.

Table 1: Quantitative Data for the Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol

| Step | Product | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | (R)-1-(tert-butyldimethylsilyloxy)butan-2-ol | TBDMS-Cl, Imidazole, DCM | 3 | Room Temp. | 91 |

| 2 | (R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate | Methane sulfonyl chloride, TEA, DCM | 4 | Room Temp. | 90 |

| 3 | (S)-2-azido-1-(tert-butyldimethylsilyloxy)butane | NaN3, DMF | 24 | 60 | 83 |

| 4 | (S)-1-(tert-butyldimethylsilyloxy)butan-2-amine | Pd/C, H2, CH3OH | 5 | Room Temp. | 93 |

| 5 | N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide | Oxalyl chloride, pyridine, DCM | 8 | Room Temp. | 91 |

| 6 | (S,S)-Ethambutol | LAH, THF | 24 | Reflux | 92 |

| Overall | (S,S)-Ethambutol | ~53 |

Table 2: Detailed Experimental Protocols for the Synthesis from (R)-butane-1,2-diol

| Step | Procedure |

| 1 | Protection of (R)-butane-1,2-diol: To a solution of (R)-butane-1,2-diol in dichloromethane (DCM), imidazole is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the protected alcohol. |

| 2 | Mesylation: The protected alcohol is dissolved in DCM and cooled to 0 °C. Triethylamine (TEA) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the mesylate. |

| 3 | Azide Substitution: The mesylate is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to 60 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide. |

| 4 | Reduction of Azide: The azide is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 5 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the amine. |

| 5 | Dimerization: To a solution of the amine in DCM, pyridine is added, and the mixture is cooled to 0 °C. Oxalyl chloride is added dropwise, and the reaction is stirred at room temperature for 8 hours. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography. |

| 6 | Reduction to (S,S)-Ethambutol: The oxalamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LAH) in THF at 0 °C. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give (S,S)-ethambutol. The final product can be further purified by recrystallization. |

Synthesis via Resolution of Racemic 2-Amino-1-butanol

An alternative and widely used industrial method involves the resolution of racemic (dl)-2-amino-1-butanol, a key intermediate, followed by condensation with an ethylene dihalide.

Resolution and Synthesis Pathway

The racemic amine is resolved using a chiral resolving agent, typically L-(+)-tartaric acid, to isolate the desired (S)-enantiomer. The resolved (S)-2-amino-1-butanol is then reacted with 1,2-dichloroethane to yield (S,S)-ethambutol.

Caption: Synthesis of (S,S)-Ethambutol via Resolution.

Experimental Protocols and Data

Table 3: Quantitative Data for the Synthesis of (S,S)-Ethambutol via Resolution

| Step | Product | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | (S)-2-Amino-1-butanol L-(+)-tartrate | L-(+)-Tartaric acid, Anhydrous Methanol | 4 | Cooled from 45 to 18 | ~82 |

| 2 | (S)-2-Amino-1-butanol | Potassium Hydroxide, Water | - | - | High |

| 3 | (S,S)-Ethambutol | 1,2-Dichloroethane | 1 | 130 (exotherm) | ~80 |

Table 4: Detailed Experimental Protocols for the Synthesis via Resolution

| Step | Procedure |

| 1 | Resolution of (dl)-2-Amino-1-butanol: Racemic 2-amino-1-butanol is dissolved in anhydrous methanol. L-(+)-tartaric acid is added slowly, keeping the temperature below 45 °C. The solution is stirred for an hour at 45 °C and then slowly cooled to 18 °C over 4 hours, during which the (S)-2-amino-1-butanol L-(+)-tartrate salt crystallizes out. The crystalline salt is collected by filtration, washed with cold methanol, and dried.[3] |

| 2 | Liberation of the Free Amine: The (S)-2-amino-1-butanol L-(+)-tartrate salt is treated with an aqueous solution of a strong base, such as potassium hydroxide, to neutralize the tartaric acid and liberate the free (S)-2-amino-1-butanol. The free amine is then extracted with an organic solvent and purified by distillation. |

| 3 | Synthesis of (S,S)-Ethambutol: A mixture of (S)-2-amino-1-butanol and 1,2-dichloroethane is heated to approximately 80 °C, at which point an exothermic reaction raises the temperature to about 130 °C. After one hour, the mixture is cooled, and a base such as sodium hydroxide is added to neutralize the hydrogen chloride formed during the reaction. Unreacted (S)-2-amino-1-butanol is recovered by vacuum distillation. The resulting crude (S,S)-ethambutol can be purified by recrystallization.[3] |

Synthesis from L-Methionine

A chiral pool approach utilizing the readily available and inexpensive amino acid L-methionine provides another efficient route to (S,S)-ethambutol.

Synthetic Pathway

This strategy involves the dimerization of L-methionine methyl ester, desulfurization, and subsequent reduction to the final product.

Caption: Synthesis of (S,S)-Ethambutol from L-Methionine.

Experimental Protocols and Data

While this route is well-established, detailed step-by-step public domain protocols are less common. The key steps involve standard organic transformations.

Table 5: Key Transformations in the Synthesis from L-Methionine

| Step | Transformation | Key Reagents |

| 1 | Esterification | Thionyl chloride, Methanol |

| 2 | Dimerization | Oxalyl chloride |

| 3 | Desulfurization | Raney Nickel |

| 4 | Reduction | Lithium aluminum hydride (LAH) or other suitable reducing agent |

Proline-Catalyzed Asymmetric Synthesis

Organocatalysis, particularly using the chiral catalyst L-proline, offers an elegant and environmentally friendly approach to establishing the stereocenters of (S,S)-ethambutol's precursor.

General Strategy

This method typically involves the asymmetric α-amination or α-aminooxylation of an aldehyde, followed by reduction and subsequent steps to form the final product. The proline catalyst induces high enantioselectivity in the key C-N bond-forming step.

Caption: Proline-Catalyzed Asymmetric Synthesis Approach.

Experimental Considerations

The success of this route hinges on the optimization of the proline-catalyzed reaction, including the choice of aminating agent, solvent, temperature, and catalyst loading to achieve high yield and enantiomeric excess. Subsequent reduction and dimerization steps would follow protocols similar to those described in other routes. An efficient enantioselective synthesis of (S,S)-ethambutol has been achieved with 99% ee via both proline-catalyzed α-aminooxylation and α-amination of n-butyraldehyde as the key step.[4][5]

Conclusion

This technical guide has outlined the principal synthetic routes for the production of chirally pure (S,S)-ethambutol. The choice of a particular route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. The stereoselective synthesis from (R)-butane-1,2-diol and the resolution of racemic 2-amino-1-butanol represent the most well-documented and industrially relevant methods. The syntheses from L-methionine and via proline-catalysis offer attractive, more modern alternatives that leverage the chiral pool and organocatalysis, respectively. The detailed experimental protocols and tabulated data provided herein serve as a valuable resource for chemists engaged in the synthesis and development of this vital antitubercular medication.

References

- 1. acgpubs.org [acgpubs.org]

- 2. ACG Publications - Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol [acgpubs.org]

- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective synthesis of (S,S)-ethambutol using proline-catalyzed asymmetric alpha-aminooxylation and alpha-amination | CSIR-NCL Library, Pune [library.ncl.res.in]

Spectroscopic Analysis of Ethambutol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethambutol hydrochloride, a primary antitubercular agent. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this critical pharmaceutical compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences.

Introduction to this compound

This compound is the dihydrochloride salt of the (+)-enantiomer of ethambutol. It is a bacteriostatic agent effective against Mycobacterium tuberculosis and is a cornerstone in the combination therapy of tuberculosis. Its chemical structure, (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)bis(butan-1-ol) dihydrochloride, presents several key functional groups, including secondary amines, primary alcohols, and chiral centers, which give rise to characteristic spectroscopic signatures. The molecular formula is C₁₀H₂₄N₂O₂·2HCl, with a molecular weight of 277.23 g/mol .

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While experimental data for the hydrochloride salt is not abundantly available in the public domain, predicted data and data from related ethambutol species provide valuable insights.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethambutol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 0.95 | t | 6H | -CH₂CH₃ |

| 1.55 | m | 4H | -CH₂ CH₃ |

| 2.75 | m | 2H | -NH-CH - |

| 2.95 | m | 4H | -NH-CH₂ -CH₂-NH- |

| 3.45 | dd | 2H | -CH -CH₂OH |

| 3.70 | dd | 2H | -CH-CH₂ OH |

Note: Predicted data is for the base, ethambutol, in D₂O. The chemical shifts for the hydrochloride salt in a suitable deuterated solvent may vary due to protonation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethambutol

| Chemical Shift (δ) ppm | Assignment |

| 10.5 | -CH₂CH₃ |

| 23.0 | -CH₂ CH₃ |

| 48.0 | -NH-CH₂ -CH₂-NH- |

| 60.0 | -NH-CH - |

| 65.0 | -CH-CH₂ OH |

Note: Predicted data for ethambutol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum is characterized by absorptions corresponding to O-H, N-H, and C-N bonds.

Table 3: Key IR Absorption Bands for Ethambutol [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3345 | Strong | O-H stretching (alcohol) |

| 3747 | Medium | N-H stretching (secondary amine) |

| 2973, 2830 | Medium | C-H stretching (aliphatic) |

| 1028 | Medium | C-N stretching |

Note: Data obtained from a study of ethambutol complexed with β-cyclodextrin. The spectrum of the hydrochloride salt is expected to show similar characteristic bands, with potential broadening and shifts due to hydrogen bonding and the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ethambutol. Electrospray ionization (ESI) is a common technique for the analysis of this compound.

Table 4: Mass Spectrometry Data for Ethambutol [2]

| m/z | Ion Type |

| 205.2 | [M+H]⁺ |

| 116.1 | Fragment Ion |

Note: M represents the molecular mass of the ethambutol free base (204.31 g/mol ).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3][4]

-

Ensure complete dissolution. If necessary, gently vortex the vial.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific sample and solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Carefully remove the pellet from the press.

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry

Sample Preparation (for LC-MS): [6][7][8]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

-

If analyzing from a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile or methanol may be necessary, followed by centrifugation and collection of the supernatant.[7][8]

Instrumentation and Data Acquisition (LC-MS/MS): [6][9]

-

Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Set the ESI source to positive ion mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for ethambutol.

-

Perform a full scan to identify the protonated molecule [M+H]⁺.

-

Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mass spectrometry fragmentation pathway for ethambutol.

Caption: Workflow for NMR spectroscopic analysis of this compound.

Caption: Workflow for IR spectroscopic analysis of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway of ethambutol in positive ion ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable for the comprehensive characterization of this compound. This guide has provided a summary of the key spectroscopic data, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors. While experimental NMR data for the hydrochloride salt remains an area for further public documentation, the provided information serves as a robust foundation for the structural elucidation and quality assessment of this vital antitubercular drug.

References

- 1. Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. eng.uc.edu [eng.uc.edu]